6-Bromo-4-iodonicotinic acid
Overview
Description
6-Bromo-4-iodonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrINO2 and its molecular weight is 327.90199. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biodistribution of Radioiodinated-5-iodonicotine : This study discusses the synthesis of 5-Bromonicotine from nicotinic acid, which underwent autoclaving with Na125I to give 5-[125I]iodonicotine. The compound showed rapid accumulation in the brain and adrenal gland of rats, indicating potential applications in brain and adrenal gland imaging or therapy (Chan et al., 1983).
Selective Synthesis of Pyranones : Another study explored the use of 6-substituted 3-bromo-5-iodo-2(2H)-pyranones as precursors for synthesizing various organic compounds. This indicates that halogenated compounds like 6-Bromo-4-iodonicotinic acid could be important in organic synthesis, particularly in creating complex molecules (Biagetti et al., 2002).
Occurrence and Mammalian Cell Toxicity of Iodinated Disinfection Byproducts : Research on various iodo-acids in drinking water revealed their cytotoxic and genotoxic effects on mammalian cells. This highlights the importance of understanding the toxicological aspects of halogenated compounds like this compound (Richardson et al., 2008).
Synthesis of 2-Deoxy-2-halo-L-ascorbic Acids : This study involved the halogenation of 2-deoxy-L-ascorbic acid, which is similar to this compound in terms of having halogen elements. Such studies are important in the field of medicinal chemistry for the development of therapeutic agents (Ge & Kirk, 1997).
Comparative Developmental Toxicity of Aromatic Halogenated DBPs : The study evaluated the developmental toxicity of various brominated and iodinated disinfection byproducts, including compounds similar to this compound. This kind of research is crucial for environmental health and safety (Yang & Zhang, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets via covalent bonding, given the presence of the bromine and iodine atoms, which are known for their electrophilic properties. This is purely speculative and requires experimental validation .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-4-iodonicotinic acid are currently unknown . It’s worth noting that bromine and iodine-containing compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar biochemical pathways.
Properties
IUPAC Name |
6-bromo-4-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAGPKWRKIOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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